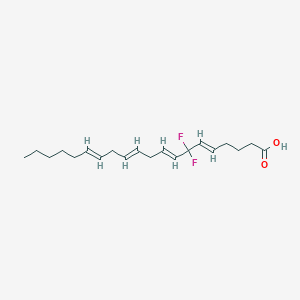
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid, also known as DFITA, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFITA is a polyunsaturated fatty acid that belongs to the family of omega-3 fatty acids, which are essential for human health. In
Wirkmechanismus
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid exerts its effects through multiple mechanisms, including the modulation of gene expression, the inhibition of enzymatic activity, and the regulation of signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis, which may contribute to its anticancer effects. Furthermore, this compound has been shown to regulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, this compound has been shown to have cardioprotective effects, including the reduction of blood pressure and the improvement of cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its potential therapeutic applications, which may lead to the development of new drugs for the treatment of various diseases. Another advantage is its ability to modulate multiple signaling pathways, which may provide insights into the mechanisms underlying disease progression. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability. Additionally, the effects of this compound may vary depending on the cell type and experimental conditions, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore the mechanisms underlying its effects on gene expression, enzymatic activity, and signaling pathways. Additionally, future research could investigate the effects of this compound in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Finally, future research could focus on developing new synthetic methods for this compound that are more efficient and scalable.
Synthesemethoden
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid can be synthesized by the reaction of 5,8,11,14-eicosatetraynoic acid (ETYA) with bromine and sodium fluoride. This reaction yields the desired product as a mixture of four geometric isomers, which can be separated by chromatography. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that this compound may be a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have cardioprotective effects, which may be useful in the prevention and treatment of cardiovascular diseases.
Eigenschaften
CAS-Nummer |
108212-65-3 |
|---|---|
Molekularformel |
C20H30F2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(5E,8E,11E,14E)-7,7-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20(21,22)18-15-12-13-16-19(23)24/h6-7,9-10,14-15,17-18H,2-5,8,11-13,16H2,1H3,(H,23,24)/b7-6+,10-9+,17-14+,18-15+ |
InChI-Schlüssel |
SVOXCZQGAVAPHD-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C(/C=C/CCCC(=O)O)(F)F |
SMILES |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
Kanonische SMILES |
CCCCCC=CCC=CCC=CC(C=CCCCC(=O)O)(F)F |
Synonyme |
7,7-difluoroarachidonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





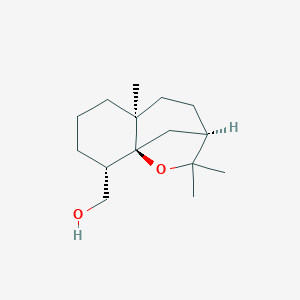
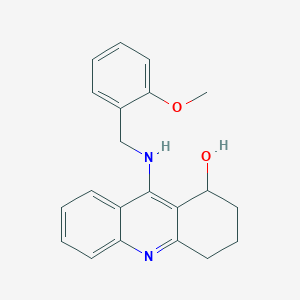
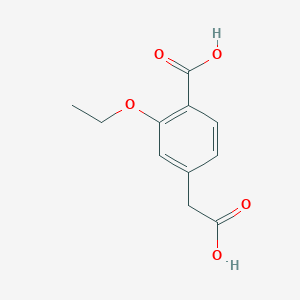
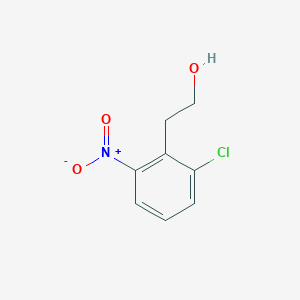
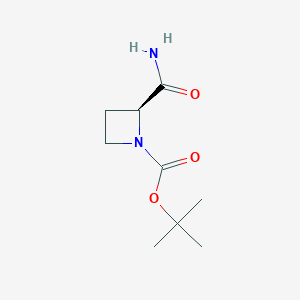
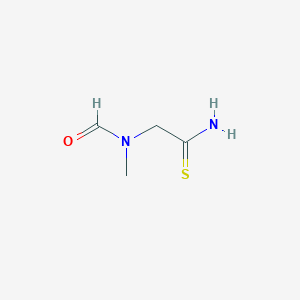
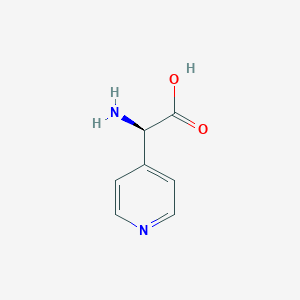

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

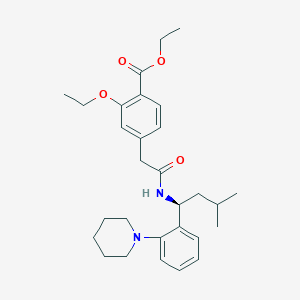
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)